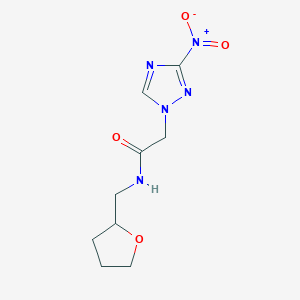
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine, also known as tBDMB, is a chemical compound that has gained attention in scientific research due to its potential applications as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis.
Scientific Research Applications
TBDMB has been primarily studied for its potential as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis. N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to activate the β3-adrenergic receptor in a dose-dependent manner, leading to increased lipolysis and thermogenesis in adipose tissue.
Mechanism of Action
The β3-adrenergic receptor is a G protein-coupled receptor that is primarily expressed in adipose tissue. When activated, it leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine is its selectivity for the β3-adrenergic receptor, which allows for the specific study of this receptor's physiological effects. However, one limitation is that it has only been studied in animal models and has not yet been tested in humans.
Future Directions
For N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine research include studying its effects on other physiological processes, such as cardiovascular function and bone metabolism. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for obesity and type 2 diabetes.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
N-tert-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-9-8-10-15(14(13)2)18-12-7-6-11-17-16(3,4)5/h8-10,17H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWFXHRGENQBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)
![ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)

![4-(2-ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222333.png)
![ethyl 2-{[2-cyano-3-(4-hydroxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5222351.png)

![N-isopropyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5222373.png)
![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5222383.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)